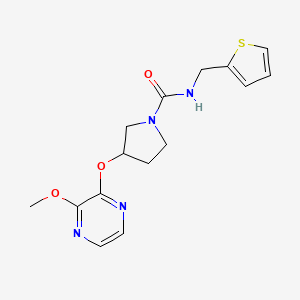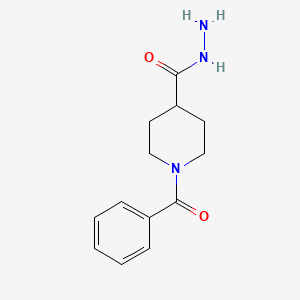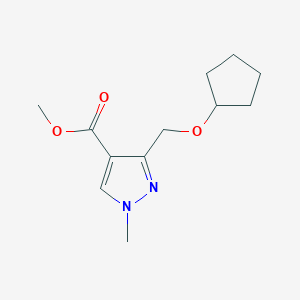
2-(2,4,6-Trichlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trichlorophenoxy)acetohydrazide is a biochemical used for proteomics research . It has a molecular formula of C8H7Cl3N2O2 and a molecular weight of 269.52 .
Molecular Structure Analysis
The InChI code for 2-(2,4,6-Trichlorophenoxy)acetohydrazide is 1S/C8H7Cl3N2O2/c9-4-1-5(10)8(6(11)2-4)15-3-7(14)13-12/h1-2H,3,12H2,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(2,4,6-Trichlorophenoxy)acetohydrazide has a molecular weight of 269.51 .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
2-(2,4,6-Trichlorophenoxy)acetohydrazide (TAHA) has been identified as a compound with significant potential in various fields. However, its use as an herbicide has sparked concerns regarding its impact on the environment and human health. Future research is expected to delve into the development of herbicides that are less toxic and more environmentally friendly. Moreover, there's a call for broader research into the potential applications of TAHA in various industries and research fields.
Molecular Mechanism and Herbicide Development
Research directions are leaning towards exploring the molecular mechanism of action of TAHA as an herbicide. This exploration is crucial for understanding how TAHA interacts at the molecular level and could lead to the development of new herbicides based on the structure of TAHA.
Pharmaceutical and Chemical Synthesis
There is a notable interest in investigating the potential use of TAHA as a chemical intermediate in the synthesis of new pharmaceuticals. This suggests a possibility for TAHA to contribute to the medical field, particularly in drug development.
Insecticidal Properties and Pest Control
The insecticidal properties of TAHA are also under consideration, pointing towards its potential applications in pest control. This could be a significant development for agriculture and environmental management, where effective and environmentally friendly pest control methods are constantly sought after.
Toxicological Studies
Considering the potential toxicological effects of TAHA on the environment, further research is essential. Understanding these effects is crucial for assessing the safety and viability of TAHA's applications in various fields.
Material Development
The exploration of TAHA's potential in the development of new materials, such as polymers and plastics, is another promising research direction. This indicates the compound's versatility and potential contribution to material science and engineering.
Molecular and Chemical Properties
The chemical and physical properties of TAHA, including its molecular formula (C8H7Cl3N2O2), molecular weight (269.51200), and logP (3.55610), play a crucial role in its application in scientific research. These properties provide a foundational understanding of the compound's behavior and potential reactivity in various settings.
Spectral Analysis and Research Tools
Spectral analysis, as provided by resources like SpectraBase, offers valuable insights into the structure and characteristics of TAHA. This information is vital for researchers and industries utilizing TAHA, as it helps in accurate identification and understanding of the compound.
Research and Development Support
Organizations like VWR are integral in supporting research and development efforts involving compounds like TAHA. They provide essential resources, products, and services that facilitate the research process, from life science products to organic building blocks, ensuring the progress and innovation in various scientific fields.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4,6-trichlorophenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O2/c9-4-1-5(10)8(6(11)2-4)15-3-7(14)13-12/h1-2H,3,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKAUKMRXXSHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)NN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trichlorophenoxy)acetohydrazide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)

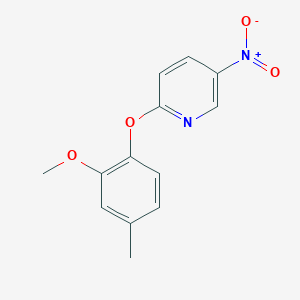

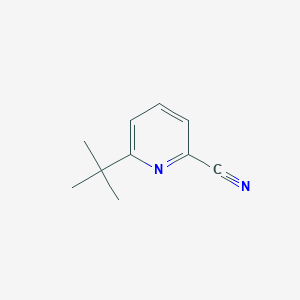
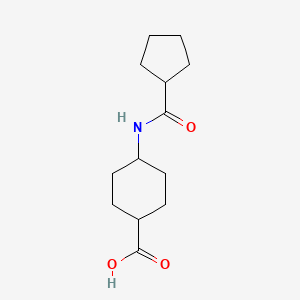
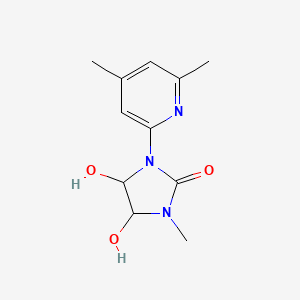
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)
